molecular formula C23H19ClN4OS B15079514 N'-Benzylidene-2-((1-(4-chlorobenzyl)-1H-benzimidazol-2-YL)thio)acetohydrazide

N'-Benzylidene-2-((1-(4-chlorobenzyl)-1H-benzimidazol-2-YL)thio)acetohydrazide

Cat. No.: B15079514
M. Wt: 434.9 g/mol
InChI Key: SHHVCJPIWKSIEM-AFUMVMLFSA-N
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Description

N’-Benzylidene-2-((1-(4-chlorobenzyl)-1H-benzimidazol-2-YL)thio)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole ring, a chlorobenzyl group, and a thioacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Benzylidene-2-((1-(4-chlorobenzyl)-1H-benzimidazol-2-YL)thio)acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde.

    Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole is reacted with 4-chlorobenzyl chloride.

    Thioacetohydrazide Formation: The thioacetohydrazide moiety is formed by reacting the intermediate with thioacetic acid hydrazide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Scale-up processes may also incorporate continuous flow techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-Benzylidene-2-((1-(4-chlorobenzyl)-1H-benzimidazol-2-YL)thio)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or chlorobenzyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, thiols.

    Substitution Products: Various substituted benzimidazoles and chlorobenzyl derivatives.

Scientific Research Applications

N’-Benzylidene-2-((1-(4-chlorobenzyl)-1H-benzimidazol-2-YL)thio)acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and antiviral agent.

    Biology: Used in studies related to enzyme inhibition and protein interactions.

    Industry: Employed in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N’-Benzylidene-2-((1-(4-chlorobenzyl)-1H-benzimidazol-2-YL)thio)acetohydrazide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with DNA and proteins, potentially inhibiting their function. The chlorobenzyl group may enhance the compound’s ability to penetrate cell membranes, while the thioacetohydrazide moiety can form covalent bonds with target molecules, leading to their inactivation.

Comparison with Similar Compounds

Similar Compounds

  • N’-Benzylidene-2-((4-chlorobenzyl)oxy)benzohydrazide
  • N’-Benzylidene-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide

Uniqueness

N’-Benzylidene-2-((1-(4-chlorobenzyl)-1H-benzimidazol-2-YL)thio)acetohydrazide is unique due to its combination of a benzimidazole ring and a thioacetohydrazide moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C23H19ClN4OS

Molecular Weight

434.9 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H19ClN4OS/c24-19-12-10-18(11-13-19)15-28-21-9-5-4-8-20(21)26-23(28)30-16-22(29)27-25-14-17-6-2-1-3-7-17/h1-14H,15-16H2,(H,27,29)/b25-14+

InChI Key

SHHVCJPIWKSIEM-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Origin of Product

United States

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